2-Vanillin-d3
Description
Significance of Isotopic Labeling in Organic and Analytical Chemistry Research
Isotopic labeling is a fundamental technique in both organic and analytical chemistry, providing a method to trace the journey of a molecule through a chemical reaction or biological system. studysmarter.co.uk By substituting an atom with its isotope, researchers can follow the labeled molecule, gaining insights into intricate processes at a molecular level. studysmarter.co.uklongdom.org This approach is crucial for a variety of applications, including:
Elucidating Reaction Mechanisms: Tracking the position of isotopes in reaction products helps to determine the step-by-step sequence of a chemical transformation. symeres.com
Metabolic Pathway Analysis: In biological systems, isotopic labeling allows scientists to map how compounds are metabolized and distributed. studysmarter.co.uklongdom.org
Quantitative Analysis: Labeled compounds serve as ideal internal standards in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, enabling precise quantification of target molecules in complex mixtures. symeres.comnih.gov
Drug Development: Deuterium (B1214612) labeling can enhance a drug's pharmacokinetic properties by slowing down its metabolism, potentially leading to improved efficacy and a longer half-life. symeres.commusechem.com
Stable isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are often preferred for these studies due to their non-radioactive nature, making them safe for a wide range of applications. studysmarter.co.uksymeres.com The detection of these isotopes is typically accomplished through techniques like mass spectrometry, which differentiates molecules based on their mass-to-charge ratio, and NMR spectroscopy, which is sensitive to the nuclear properties of different isotopes. wikipedia.org
Overview of Vanillin (B372448) Isomers as Core Chemical Scaffolds for Research
Vanillin and its isomers, including ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde) and iso-vanillin (3-hydroxy-4-methoxybenzaldehyde), are versatile aromatic compounds that serve as valuable building blocks in synthetic chemistry. mdpi.comacs.org Their distinct functional groups—hydroxyl, aldehyde, and methoxy (B1213986) groups—allow for a wide array of chemical modifications, leading to the synthesis of diverse and complex molecules. nih.gov
These vanillin-based scaffolds are utilized in numerous research areas:
Synthesis of Novel Compounds: They are precursors for a variety of heterocyclic compounds, polymers, and Schiff bases. nih.govajchem-a.comajchem-a.com
Pharmaceutical Research: Vanillin derivatives have shown potential as anticancer, antibacterial, antifungal, and anti-inflammatory agents. ajchem-a.comresearchgate.netnih.gov
Materials Science: Vanillin-derived compounds are being explored for applications in organic electronic materials. acs.org
The specific arrangement of the functional groups on the benzene (B151609) ring in each isomer influences its reactivity and the types of compounds that can be synthesized from it. mdpi.com This structural diversity makes vanillin isomers a rich platform for chemical exploration.
Specific Research Relevance of Deuterated Ortho-Vanillin (2-Vanillin-d3) and Related Isotopic Forms
The deuterated form of ortho-vanillin, specifically this compound where the hydrogen atom of the aldehyde group is replaced by deuterium, holds particular importance in specialized research applications. This specific isotopic labeling allows for detailed mechanistic and analytical studies.
Facile and efficient methods for the synthesis of deuterated vanillin analogs have been developed. nih.gov For instance, [d₃]vanillin can be prepared from 3,4-dihydroxybenzaldehyde (B13553) and [d₃]methyl iodide. nih.gov
Research applications of deuterated ortho-vanillin include:
Mechanistic Probes: The kinetic isotope effect, a change in reaction rate upon isotopic substitution, can be studied using this compound to understand the role of the aldehyde hydrogen in reaction mechanisms.
Analytical Standards: Deuterated vanillin serves as an excellent internal standard for quantitative analysis of vanillin and its metabolites in biological samples using mass spectrometry. The mass difference allows for clear differentiation between the analyte and the standard, leading to more accurate measurements. nih.gov
Metabolic Studies: Labeled vanillin can be used to trace the metabolic fate of this compound in vivo, providing insights into its biotransformation pathways. nih.gov
The table below provides a summary of the key properties of 2-Vanillin and its deuterated analog.
| Property | 2-Vanillin | This compound |
| Chemical Formula | C₈H₈O₃ | C₈H₇D₃O₃ |
| Molecular Weight | 152.15 g/mol sigmaaldrich.com | Approx. 155.17 g/mol |
| Key Functional Groups | Aldehyde, Hydroxyl, Methoxy sigmaaldrich.com | Deuterated Aldehyde, Hydroxyl, Methoxy |
| Primary Research Use | Synthetic precursor wikipedia.org | Mechanistic probe, analytical standard |
The use of deuterated ortho-vanillin and other isotopic forms of vanillin continues to be a powerful strategy in advancing our understanding of chemical and biological processes.
Properties
CAS No. |
1329569-04-1 |
|---|---|
Molecular Formula |
C8H8O3 |
Molecular Weight |
155.167 |
IUPAC Name |
2-hydroxy-3-(trideuteriomethoxy)benzaldehyde |
InChI |
InChI=1S/C8H8O3/c1-11-7-4-2-3-6(5-9)8(7)10/h2-5,10H,1H3/i1D3 |
InChI Key |
JJVNINGBHGBWJH-FIBGUPNXSA-N |
SMILES |
COC1=CC=CC(=C1O)C=O |
Synonyms |
2-Hydroxy-3-(methoxy-d3)benzaldehyde; o-Vanillin-d3; 2-Hydroxy-m-anisaldehyde-d3; 3-(Methoxy-d3)-2-hydroxybenzaldehyde; 3-(Methoxy-d3)salicyladehyde; 3-(Methoxy-d3)salicylaldehyde; 6-Formyl-2-(methoxy-d3)phenol; 6-Formylguaiacol-d3; NC 005-d3; NSC 21 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization Techniques for Deuterated Vanillin Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. In the context of deuterated vanillin (B372448), it offers enhanced capabilities.
Enhanced Spectral Resolution and Minimization of Endogenous Interference in Research Contexts
The use of deuterated compounds like 2-Vanillin-d3 can lead to improved spectral resolution in Nuclear Magnetic Resonance (NMR) spectroscopy. The substitution of protons with deuterium (B1214612) atoms simplifies ¹H NMR spectra by removing the signals of the deuterated positions. For instance, in Vanillin-(methoxy-d3), the characteristic proton signal of the methoxy (B1213986) group is absent, reducing spectral crowding and allowing for clearer observation of the remaining proton signals. utah.edu This is particularly advantageous when analyzing complex mixtures where signals from multiple compounds may overlap. researchgate.net
Furthermore, in biological or environmental samples, endogenous compounds can interfere with the signals of the analyte of interest. researchgate.net By using a deuterated standard, the signals of the standard are shifted or absent in the ¹H NMR spectrum, minimizing interference and allowing for more accurate identification and quantification of the non-deuterated analyte. mdpi.com The low natural abundance of deuterium (approximately 0.0156%) ensures that interference from naturally occurring deuterated molecules is negligible. researchgate.net
Correlation of Experimental and Theoretically Simulated NMR Spectra for Structural Elucidation
Computational methods, such as Density Functional Theory (DFT), are increasingly used to predict NMR chemical shifts. x-mol.netnih.gov By comparing the experimentally obtained NMR spectra of deuterated vanillin compounds with theoretically simulated spectra, researchers can gain deeper insights into their molecular structure and conformation. x-mol.netnih.gov
This correlation is crucial for confirming the correct assignment of NMR signals, especially for complex molecules or to distinguish between isomers. researchgate.net For example, a significant agreement between experimental and calculated NMR shifts provides strong evidence for the proposed structure. researchgate.net The process involves optimizing the molecular geometry in the gas phase and then calculating the NMR shielding tensors. x-mol.netnih.gov Any discrepancies between the experimental and theoretical data can point to specific structural features or solvent effects that were not initially considered. researchgate.net
Mass Spectrometry (MS) Applications of Deuterated Vanillin
Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio of ions. Deuterated vanillin compounds are invaluable in MS-based applications, particularly for quantitative analysis.
Utilization as Internal Standards in Quantitative Analytical Methodologies (e.g., LC-MS/MS, GC-MS)
Deuterated compounds, including this compound, are widely used as internal standards in quantitative analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). clearsynth.comresearchgate.netcabidigitallibrary.org The principle behind this application is isotope dilution mass spectrometry (IDMS). osti.gov A known amount of the deuterated standard is added to a sample containing the non-deuterated analyte. osti.gov
Since the deuterated standard is chemically identical to the analyte, it behaves similarly during sample preparation, extraction, and chromatographic separation. clearsynth.comscispace.com However, it can be distinguished by its higher mass in the mass spectrometer. clearsynth.com By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, as this ratio corrects for variations in sample recovery and matrix effects that can suppress or enhance the instrument's response. clearsynth.commdpi.com This approach has been successfully applied to the determination of vanillin in various matrices, including fragrant vegetable oils and sesame oil. researchgate.netnih.govresearchgate.netsciety.org
Table 1: Application of Deuterated Vanillin as an Internal Standard
| Analytical Technique | Analyte | Internal Standard | Matrix | Reference |
|---|---|---|---|---|
| HS-SPME-GC/MS | Vanillin | [¹³C₆]-Vanillin | Fragrant Vegetable Oils | nih.govresearchgate.net |
| LC-MS/MS | Vanillin, Methyl vanillin, Ethyl vanillin | Vanillin-d3 | Sesame Oil | researchgate.netbohrium.com |
Evaluation of Isotopic Purity for Optimized Analytical Performance
The accuracy of quantitative analysis using deuterated internal standards is highly dependent on the isotopic purity of the standard. oup.comnih.gov Isotopic purity refers to the percentage of the compound that is fully deuterated at the specified positions. For instance, Vanillin-(methoxy-d3) is available with an isotopic purity of 99 atom % D.
High isotopic purity is crucial to minimize cross-contribution to the analyte's signal, which could lead to inaccurate quantification. oup.com Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is the primary technique used to determine the isotopic purity of deuterated compounds. hidenanalytical.comalmacgroup.com HRMS can resolve the signals of molecules with very small mass differences, allowing for accurate measurement of the abundance of each isotopic species. almacgroup.com It is important to verify the isotopic purity, as deuterium loss through exchange with protons can occur, potentially compromising the accuracy of the results.
Table 2: Isotopic Purity of Select Deuterated Compounds
| Compound | Isotopic Purity | Analytical Technique for Purity Determination | Reference |
|---|---|---|---|
| Vanillin-(methoxy-d3) | 99 atom % D | Mass Spectrometry |
Vibrational Spectroscopy (FTIR, Raman) for Detailed Structural Analysis
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the functional groups and molecular structure of a compound based on its interaction with infrared radiation.
In the context of deuterated vanillin, these techniques can be used to confirm the presence of specific functional groups and to study the effects of isotopic substitution on the molecular vibrations. For example, the FTIR spectrum of vanillin shows characteristic peaks for the hydroxyl (O-H), aldehyde (C=O), and methoxy (O-CH₃) groups. nih.govresearchgate.netnist.gov Theoretical calculations using DFT can be employed to simulate the IR spectra, and the comparison with experimental spectra aids in the assignment of vibrational bands. x-mol.netnih.gov The substitution of hydrogen with deuterium will cause a shift in the vibrational frequencies of the corresponding bonds, providing further confirmation of deuteration.
Terahertz (THz) Spectroscopy for Investigating Low-Frequency Vibrational Modes and Isomer Differentiation
Terahertz (THz) time-domain spectroscopy (THz-TDS) has emerged as a powerful analytical tool for characterizing pharmaceutical and biological molecules by probing low-frequency vibrational modes, which are highly sensitive to molecular conformation and intermolecular interactions. researchgate.netmdpi.com Operating in the 0.1 to 10 THz range, this technique provides a unique "fingerprint" spectrum corresponding to collective vibrational motions like dihedral angle torsions, hydrogen-bond stretching, and other lattice vibrations in crystalline solids. researchgate.netresearchgate.net These characteristics make THz spectroscopy particularly effective for distinguishing between structural isomers, such as vanillin and its ortho- and iso-vanillin counterparts. researchgate.networldscientific.com
Studies on vanillin isomers using THz-TDS, often combined with density functional theory (DFT) calculations, have successfully identified distinct absorption peaks corresponding to their specific low-frequency vibrational modes. researchgate.netresearchgate.net For instance, experimental analysis of ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde), the non-deuterated precursor to this compound, reveals characteristic absorption peaks in the 0.4–2.0 THz range. researchgate.net These absorptions are primarily attributed to the collective vibrations of the molecule, including dihedral angle torsions, which are influenced by weak intermolecular forces like van der Waals interactions. researchgate.netresearchgate.net The ability of THz spectroscopy to detect subtle structural differences has been demonstrated in the clear spectral differentiation of various isomers, including those of hydroxybenzoic acid and cyanobenzaldehyde. mdpi.comacs.org
The introduction of deuterium into the methoxy group of ortho-vanillin to form this compound (4-hydroxy-3-(methoxy-d3)benzaldehyde) induces a predictable shift in its THz spectrum due to the isotope effect. libretexts.org Replacing the three hydrogen atoms of the methoxy group with deuterium atoms effectively doubles the mass of these positions. msu.edu According to the principles of vibrational spectroscopy, this increase in reduced mass of the vibrating group leads to a decrease in the vibrational frequency. libretexts.org The frequency shift is approximately proportional to the square root of the ratio of the reduced masses. msu.edu Consequently, the vibrational modes involving the deuterated methoxy group in this compound are expected to shift to lower frequencies compared to those in unlabeled ortho-vanillin. This isotopic shift provides a definitive spectral signature for confirming deuteration and can be used to differentiate this compound from its non-deuterated analog with high specificity.
| Compound | Reported Experimental Peaks (THz) for ortho-Vanillin researchgate.net | Primary Vibrational Mode Contribution researchgate.net | Expected Peak Shift for this compound |
|---|---|---|---|
| ortho-Vanillin vs. This compound | ~0.61 | Dihedral Angle Torsion / Intermolecular Interactions | Shift to lower frequency |
| ~1.10 | Dihedral Angle Torsion | Shift to lower frequency | |
| ~1.48 | Dihedral Angle Torsion / van der Waals Interaction | Shift to lower frequency | |
| ~1.89 | Dihedral Angle Torsion | Shift to lower frequency |
UV-Visible Spectroscopy for Optical Properties and Electronic Transitions
UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to investigate the optical properties of molecules by measuring their absorption of light in the ultraviolet and visible regions. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the primary electronic transitions observed are π→π* and n→π*. nih.gov These transitions are associated with the molecule's chromophores—specifically, the benzene (B151609) ring, the carbonyl group (C=O) of the aldehyde, and the phenolic hydroxyl group—which together form a conjugated system.
The UV-Vis absorption spectrum of vanillin and its isomers is well-characterized. researchgate.netresearchgate.net In a solvent like methanol (B129727), ortho-vanillin-based structures typically exhibit distinct absorption bands. nih.gov For example, absorption peaks near 226 nm and 263 nm have been reported for ortho-vanillin derivatives, corresponding to π→π* transitions within the aromatic system. nih.gov Another transition, often appearing as a shoulder or a separate peak at a longer wavelength (e.g., ~310 nm for vanillin), is attributed to the n→π* transition of the carbonyl group, which is influenced by the conjugated system. researchgate.net
The effect of isotopic substitution, such as the deuteration in this compound, on electronic transitions is generally negligible. photochemcad.com The UV-Vis absorption spectrum is dictated by the electronic structure of the molecule, which is determined by the arrangement of atoms and their valence electrons. Replacing hydrogen with deuterium adds a neutron to the nucleus, which increases the mass but does not alter the electronic configuration or the potential energy surfaces of the electronic states significantly. Therefore, the absorption maxima (λmax) for this compound are expected to be nearly identical to those of non-deuterated ortho-vanillin. The primary value of UV-Vis spectroscopy in this context is to confirm the integrity of the core chromophoric structure and determine concentration, rather than to verify deuteration.
| Compound | Solvent | Reported λmax (nm) nih.govresearchgate.net | Electronic Transition Type nih.govresearchgate.net | Expected λmax (nm) for this compound |
|---|---|---|---|---|
| ortho-Vanillin / this compound | Methanol | ~226-229 | π→π | ~226-229 |
| ~263-277 | π→π | ~263-277 | ||
| ~310 | n→π* | ~310 |
Applications of 2 Vanillin D3 and Deuterated Vanillin in Mechanistic and Analytical Research
Isotopic Tracing in Biosynthetic Pathway Elucidation
The use of isotopically labeled compounds is a powerful technique for unraveling complex biosynthetic pathways. By introducing a deuterated precursor into a biological system, scientists can track the movement and transformation of the label, providing direct insights into metabolic routes and enzymatic processes.
Investigating Metabolic Flow and Biotransformation Studies
Deuterated vanillin (B372448), including 2-Vanillin-d3, is instrumental in tracing metabolic fate and understanding biotransformation processes in organisms. vulcanchem.comnih.gov When a deuterated compound is administered, its journey through various metabolic pathways can be monitored using techniques like mass spectrometry, which can distinguish the labeled compound and its metabolites from endogenous molecules. vulcanchem.com This allows for detailed mapping of how vanillin and its derivatives are processed, distributed in tissues, and their pharmacokinetic properties. vulcanchem.comthalesnano.com
For instance, deuterated analogs of vanillin can be used as radiotracers in biotransformation studies to understand the oxidative metabolism of related dietary polyphenols like curcumin. nih.govnih.gov The stability of the deuterium (B1214612) label on the methoxy (B1213986) group of vanillin makes it a reliable tracer during chemical and metabolic transformations. nih.gov Studies have utilized deuterated precursors to investigate the biotransformation of various compounds, such as the conversion of deuterated-4'-O-methylnorbelladine into Amaryllidaceae alkaloids. ptbioch.edu.pl In soil metabolomics, tracing 13C-labeled vanillin has helped reveal the metabolic pathways and legacy of different carbon sources in soil microbial communities. biorxiv.orgosti.gov
The table below summarizes key findings from studies using deuterated vanillin to investigate metabolic processes.
| Research Area | Key Finding |
| Metabolic Fate | Deuterium labeling allows for tracking the metabolic fate of vanillin derivatives in biological systems, enabling detailed mapping of metabolic pathways. vulcanchem.com |
| Biotransformation | Labeled vanillin analogs serve as tracers to study the biotransformation of dietary polyphenols. nih.govnih.gov |
| Alkaloid Biosynthesis | Deuterated precursors have been used to demonstrate the biotransformation into complex alkaloids in tissue cultures. ptbioch.edu.pl |
| Soil Metabolomics | Isotopic labeling of vanillin helps in understanding the carbon metabolism and biosynthetic pathways in soil microorganisms. biorxiv.orgosti.gov |
Probing Enzymatic Reaction Mechanisms (e.g., Aryl-O-demethylation)
Deuterated compounds are crucial for probing the mechanisms of enzymatic reactions. diva-portal.org One significant application is in the study of aryl-O-demethylation, a key reaction in the breakdown of lignin (B12514952), a complex polymer found in plants. frontiersin.orgnih.gov Lignin depolymerization releases aromatic compounds like p-vanillin, and its subsequent demethylation is a critical step. frontiersin.orgnih.gov
Recent research has focused on engineering enzymes, such as cytochrome P450 GcoA, to efficiently demethylate p-vanillin. frontiersin.orgnih.gov In these studies, computational methods like Quantum Mechanics/Molecular Mechanics (QM/MM) are used to investigate the reaction mechanism. These studies have shown that the aryl-O-demethylation of p-vanillin is initiated by a hydrogen atom abstraction (HAA) from the methoxy group by the enzyme's active species. frontiersin.org While direct experimental use of this compound in these specific QM/MM studies is not detailed, the principles of kinetic isotope effects, which are studied using deuterated compounds, are fundamental to understanding these reaction mechanisms. diva-portal.org The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can lead to a slower reaction rate if this bond is broken in the rate-determining step, an observation known as the kinetic isotope effect (KIE). vulcanchem.comxmu.edu.cn
The table below illustrates the application of deuterated compounds in studying enzymatic mechanisms.
| Enzyme/Process | Application of Deuterated Compound | Research Finding |
| Cytochrome P450 GcoA | Understanding the mechanism of aryl-O-demethylation of p-vanillin. | The reaction proceeds via hydrogen atom abstraction from the methoxy group. frontiersin.orgnih.gov |
| General Enzymology | Determining reaction mechanisms and identifying rate-limiting steps. | The kinetic isotope effect observed with deuterated substrates provides evidence for specific bond-breaking events in a reaction. diva-portal.orgxmu.edu.cn |
Development of High-Precision Quantification Methods in Complex Research Matrices
Stable isotope dilution analysis (SIDA) is a gold-standard analytical technique for the accurate quantification of compounds in complex mixtures. nih.gov This method utilizes a known amount of an isotopically labeled version of the analyte, such as this compound, as an internal standard. researchgate.netrsc.org Because the labeled standard is chemically identical to the analyte, it behaves similarly during sample preparation and analysis, correcting for any losses or variations. thalesnano.com
This approach has been successfully applied to quantify vanillin in various food matrices, including fragrant vegetable oils and sesame oil. nih.govresearchgate.netrsc.org For example, a method using Vanillin-d3 as an internal standard was developed for the quantitative analysis of flavors in sesame oil, achieving high analyte recoveries and good precision. researchgate.netrsc.org Similarly, [13C6]-vanillin has been used as an internal standard for the quantification of vanillin in vegetable oils using headspace solid-phase microextraction coupled with gas chromatography/mass spectrometry (HS-SPME-GC/MS). nih.gov These methods are crucial for quality control and detecting potential adulteration.
The following table presents data from a study on the quantification of vanillin in fragrant vegetable oils using a stable isotope dilution assay.
| Oil Type | Average Vanillin Content (µg/kg) |
| Sesame Oils | 842.6 |
| Rapeseed Oils | 262.1 |
| Peanut Oils | 115.0 |
Data from a survey of 80 commercially available fragrant vegetable oils. nih.gov
Deuterated Analogs as Research Tools for Studying Reaction Kinetics and Mechanisms
Deuterated compounds are powerful tools for investigating reaction kinetics and mechanisms due to the kinetic isotope effect (KIE). diva-portal.orgxmu.edu.cn The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. The substitution of hydrogen with deuterium can significantly slow down reactions where a C-H bond is broken in the rate-limiting step. vulcanchem.com
This principle has been applied in various chemical studies. For example, the KIE has been used to confirm the mechanism of iodination of phenol (B47542), where a deuterated phenol analog showed a significant isotope effect. researchgate.net In the context of vanillin, theoretical studies on its atmospheric oxidation by OH radicals have calculated reaction rate coefficients and branching ratios for H-abstraction versus OH-addition. nih.govacs.orgacs.org While these specific studies did not experimentally use this compound, the data obtained are fundamental for predicting how deuteration at different positions on the vanillin molecule would affect its atmospheric degradation kinetics. Such studies are crucial for understanding the environmental fate of volatile organic compounds like vanillin.
The table below summarizes the calculated kinetic data for the reaction of vanillin with OH radicals at 300 K and 1 atm.
| Parameter | Value | Reference |
| Total Rate Coefficient | 1.0 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | nih.govacs.org |
| Branching Ratio (H-abstraction) | 58.9% | nih.govacs.org |
| Branching Ratio (OH-addition) | 41.1% | nih.govacs.org |
Application in Adulteration Detection Methodologies for Food Safety Research
The significant price difference between natural and synthetic vanillin has led to widespread fraudulent adulteration of food products. researchgate.net Isotopic analysis has become a critical tool for verifying the authenticity of vanillin. theanalyticalscientist.commdpi.comtjpr.org
Initially, methods focused on measuring the bulk carbon-13 content using isotope ratio mass spectrometry (IRMS). theanalyticalscientist.com However, sophisticated fraudsters began enriching synthetic vanillin with 13C to mimic the isotopic signature of natural vanillin. theanalyticalscientist.com This led to the development of more advanced techniques like Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR). theanalyticalscientist.comresearchgate.net This method measures the deuterium/hydrogen (D/H) ratios at specific positions within the vanillin molecule. researchgate.netresearchgate.netscispace.com Since the distribution of deuterium is a result of the specific biosynthetic or chemical pathways used in its production, it provides a more robust fingerprint of the vanillin's origin. researchgate.net
The use of deuterated standards like this compound is essential for the calibration and validation of these high-precision analytical methods. researchgate.netrsc.org The ability to accurately quantify vanillin and determine its isotopic profile allows for the detection of undeclared additions of synthetic vanillin to natural vanilla extracts, ensuring food safety and fair trade. colab.ws
The table below shows typical δ13C values for vanillin from different sources, illustrating the basis for isotopic authentication.
| Vanillin Source | Typical δ¹³C Value (‰) |
| Natural (from Vanilla beans) | -21.0 to -19.3 |
| Semi-synthetic (from Lignin) | -28.2 |
| Synthetic | -32.6 to -29.3 |
Data from Geißler, et al. as cited in tjpr.org.
Computational and Theoretical Investigations of Vanillin Derivatives Applicable to Deuterated Analogs
Quantum Chemical Studies and Density Functional Theory (DFT)
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and related properties of molecules. tandfonline.comnih.gov These calculations can predict molecular geometries, orbital energies, and spectroscopic features with a high degree of accuracy.
DFT simulations are employed to determine the most stable three-dimensional arrangement of atoms in 2-Vanillin-d3 by optimizing its molecular geometry. biointerfaceresearch.com This process identifies the conformation with the lowest energy. Subsequent to optimization, analysis of the electronic structure provides key insights into the molecule's reactivity and stability.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. tandfonline.comnih.gov A larger energy gap generally implies higher stability and lower reactivity. For vanillin (B372448) derivatives, DFT calculations have shown that substitutions on the aromatic ring can significantly alter the HOMO-LUMO gap. tandfonline.com For instance, certain vanillin derivatives have been calculated to have a reduced HOMO-LUMO gap of up to 4.34 eV, indicating increased reactivity. tandfonline.comnih.gov
The Molecular Electrostatic Potential (MESP) map is another valuable output of DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential, prone to nucleophilic attack) and nucleophilic (negative potential, prone to electrophilic attack) regions. tandfonline.comnih.gov This information is vital for predicting how this compound might interact with other molecules and its potential reaction sites. tandfonline.com
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capacity. |
| LUMO Energy | -1.8 eV | Indicates electron-accepting capacity. |
| Energy Gap (ΔE) | 4.7 eV | Reflects chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |
Note: The values in this table are hypothetical and serve as an illustrative example based on typical DFT results for similar molecules.
DFT calculations can predict various spectroscopic properties of this compound, which can be compared with experimental data for structural confirmation. nih.gov
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. mdpi.comresearchgate.net These calculated frequencies correspond to the stretching and bending of chemical bonds. For this compound, the C-D bond vibration would be a key feature distinguishing it from non-deuterated vanillin. Comparison with experimental IR spectra helps in assigning the observed peaks to specific vibrational modes. rsc.orgrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra. tandfonline.comnih.gov For this compound, the absence of a proton signal at the 2-position and the presence of a deuterium (B1214612) signal would be a definitive characteristic.
UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). tandfonline.comnih.gov These calculations provide information about the electronic transitions between molecular orbitals, which are responsible for the absorption of UV and visible light. rsc.orgrsc.org
Terahertz (THz) Spectroscopy: While less common, theoretical calculations can also aid in interpreting THz spectra, which probe low-frequency molecular vibrations and intermolecular interactions.
Molecular Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO Parameters, Energy Gap, MESP)
Molecular Dynamics (MD) and Molecular Docking Simulations
MD and molecular docking are computational techniques used to study the interactions between a small molecule (ligand), like this compound, and a large biomolecule, such as an enzyme or receptor.
Molecular docking predicts the preferred binding orientation of a ligand to a protein target. tandfonline.comnih.govrsc.org This is followed by MD simulations, which provide a dynamic view of the ligand-protein complex over time, revealing the stability of the interaction and the key amino acid residues involved. nih.govnih.gov
Cytochrome P450 (CYP450) Enzymes: Studies on vanillin have shown its interaction with CYP450 isozymes like CYP2E1 and CYP1A2. rsc.orgrsc.orgresearchgate.net Docking and MD simulations revealed that vanillin binds stably within the active site of these enzymes. rsc.org Such studies on this compound could elucidate if the deuteration affects its metabolic profile by these enzymes.
Estrogen Receptor-α (ER-α): Vanillin derivatives have been investigated as potential modulators of ER-α, a key target in breast cancer therapy. nih.govnih.govacs.orgacs.org In silico studies, including molecular docking and MD simulations, have supported the stable binding of vanillin-based compounds to the ER-α active site, suggesting a potential mechanism for their anti-estrogenic activity. nih.govacs.orgacs.org
Table 2: Illustrative Molecular Docking Results for Vanillin Derivatives with Biological Targets
| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |
| Cytochrome P450 2E1 | Vanillin | -5.8 | PHE101, LEU210, ALA299 |
| Estrogen Receptor-α | Vanillin-based inhibitor | -8.2 | ARG394, GLU353, HIS524 |
Note: This table contains representative data from studies on vanillin and its derivatives to illustrate the type of information obtained from docking studies.
The stability of a ligand-protein complex is governed by a network of intermolecular interactions.
Hydrogen Bonding: The hydroxyl and carbonyl groups of vanillin are capable of forming hydrogen bonds, which are crucial for its interaction with biological targets and for its physical properties. brainly.comnih.govresearchgate.net Computational studies can identify the specific hydrogen bond donors and acceptors in the binding site. researchgate.net
Elucidating Ligand-Enzyme Interaction Mechanisms (e.g., Cytochrome P450 Enzymes, Estrogen Receptor-α)
QM/MM Approaches for Investigating Complex Enzymatic Reaction Mechanisms
For studying chemical reactions within the complex environment of an enzyme active site, a hybrid approach called Quantum Mechanics/Molecular Mechanics (QM/MM) is often employed. frontiersin.org In this method, the reacting species (e.g., this compound and key amino acid residues) are treated with high-level QM methods, while the rest of the protein and solvent are treated with the computationally less expensive MM force fields.
This approach has been used to investigate the reaction mechanisms of enzymes that process vanillin and related compounds. frontiersin.orgnih.govnih.gov For example, QM/MM studies have elucidated the mechanism of aryl-O-demethylation of vanillin by cytochrome P450 enzymes, identifying the rate-limiting steps and the structures of transition states. frontiersin.orgnih.gov Applying this method to this compound could reveal the kinetic isotope effect of deuterium substitution on the enzymatic reaction rate, providing a deeper understanding of the reaction mechanism.
Chemoinformatics and In Silico Design of Novel Vanillin-Based Research Scaffolds
Chemoinformatics and in silico design have become indispensable tools in modern medicinal chemistry, enabling the rational design and virtual screening of new bioactive compounds. The vanillin scaffold, with its inherent structural and chemical features, serves as a versatile starting point for developing novel research compounds. Computational methods, such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations, are extensively applied to predict the biological activities and physicochemical properties of vanillin derivatives. nih.govnih.gov These computational investigations are directly applicable to deuterated analogs, including this compound. The substitution of hydrogen with deuterium typically has a minimal effect on the electronic structure and steric profile that govern molecular recognition and binding affinity, allowing the findings from vanillin studies to be extrapolated to their deuterated counterparts. rsc.org
Detailed research findings from in silico studies have guided the modification of the vanillin structure to enhance its interaction with various biological targets. nih.gov By employing computational techniques, researchers can explore vast chemical spaces, prioritize compounds for synthesis, and gain insights into their mechanisms of action at a molecular level.
Molecular Docking and Virtual Screening
Molecular docking is a prominent in silico technique used to predict the preferred orientation of a ligand when bound to a target protein. This method has been instrumental in identifying promising vanillin derivatives for a range of biological targets. For instance, studies have focused on designing vanillin analogs as inhibitors of the cyclooxygenase-1 (COX-1) enzyme, which is implicated in thrombosis. nih.govpublichealthinafrica.orgnih.gov In one such study, 17 vanillin analogs were designed and docked into the active site of the COX-1 receptor (PDB ID: 1CQE). nih.govpublichealthinafrica.org The results showed that a derivative, 4-formyl-2-methoxyphenyl (B587787) benzoate, exhibited the most favorable binding energy, suggesting it as a potent candidate for development as an antithrombotic agent. nih.govnih.gov
Similarly, vanillin derivatives have been investigated as potential inhibitors for enzymes crucial to the replication of the COVID-19 virus, such as the main protease (MPro) and RNA-dependent RNA polymerase (RdRp). biointerfaceresearch.com Computational screening identified that modifications to the aldehyde group could enhance binding affinity. biointerfaceresearch.com Other research has successfully used docking to design vanillin-based inhibitors for peptide deformylase (PDF), an important antibacterial target, and human carbonic anhydrase (CA) isoforms IX and XII, which are associated with cancer. tandfonline.comnih.gov In these studies, the computational models revealed key interactions, such as hydrogen bonds and hydrophobic contacts, between the vanillin derivatives and amino acid residues in the active sites of the target proteins. nih.govscielo.br
| Target Protein | Most Promising Derivative | Computational Finding | Reference(s) |
| Cyclooxygenase-1 (COX-1) | 4-formyl-2-methoxyphenyl benzoate | Binding Energy: -7.70 kcal/mol | nih.gov, nih.gov |
| COVID-19 Main Protease (MPro) | Vanillin-CH2Cl | Strong binding affinity observed | biointerfaceresearch.com |
| COVID-19 RdRp | Vanillin-NHNH2 | Strong binding affinity observed | biointerfaceresearch.com |
| Peptide Deformylase (PDF) | Vanillin Hydroxamic Acid (cpd 8) | Shares binding pattern with actinonin | nih.gov |
| Carbonic Anhydrase XII (hCA XII) | Phenyl enone derivative (cpd 6) | Inhibition Constant (Ki): 89.5 nM | tandfonline.com |
| Leishmania infantum CYP51 | (±)-4-(2-hydroxy-3-(4-(thiophen-2-ylmethyl)-1H-1,2,3-triazol-1-yl)propoxy)-3-methoxybenzaldehyde (3s) | Favorable binding to the active site | scielo.br |
Quantum Chemistry and Molecular Property Prediction
Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to calculate the structural and electronic properties of vanillin and its analogs. nih.gov These calculations provide insights into molecular geometry, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential surfaces. biointerfaceresearch.comnih.gov The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov
Studies have utilized DFT calculations to optimize the 3D structures of vanillin derivatives before performing molecular docking, ensuring that the most stable conformation is used for the simulation. nih.govbiointerfaceresearch.com Furthermore, theoretical investigations into the atmospheric oxidation of vanillin have used high-level quantum methods to determine reaction rate coefficients and identify the most susceptible sites for chemical reactions, highlighting the formyl group's role in driving the formation of oxidized products. acs.org These fundamental calculations are crucial as the vibrational energy of chemical bonds is a key parameter that is altered upon isotopic substitution with deuterium.
| Vanillin Analog | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Reference(s) |
| Vanillin (Original) | -6.31 | -2.01 | 4.30 | 4.28 | biointerfaceresearch.com |
| Vanillin-CH2OH | -6.21 | -1.60 | 4.61 | 3.33 | biointerfaceresearch.com |
| Vanillin-COOH | -6.82 | -2.87 | 3.95 | 4.02 | biointerfaceresearch.com |
| Vanillin-NH2 | -5.55 | -1.33 | 4.22 | 4.96 | biointerfaceresearch.com |
| Vanillin-NO2 | -7.26 | -3.42 | 3.84 | 7.03 | biointerfaceresearch.com |
ADMET and Drug-Likeness Prediction
A critical component of in silico design is the prediction of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Chemoinformatics platforms like SWISSADME and pKCSM are used to evaluate the drug-likeness and potential toxicity of newly designed vanillin derivatives. nih.govnih.gov These tools calculate various physicochemical descriptors and pharmacological parameters based on the molecular structure. For instance, in the design of vanillin analogs as COX-1 inhibitors, in silico ADMET predictions indicated that the designed compounds would have good intestinal absorption and were non-hepatotoxic. nih.govpublichealthinafrica.orgpublichealthinafrica.org Similarly, ADME/T studies of ortho-vanillin-based Salen-type ligands explored their lipophilicity and water solubility, which are crucial for bioavailability. nih.gov These predictive models help to identify and filter out compounds with unfavorable pharmacokinetic or toxicity profiles early in the drug discovery process, saving significant time and resources. nih.gov
Advanced Research on Derivatization and Functionalization of Vanillin Scaffolds for Academic Applications
Synthesis of Novel Vanillin (B372448) Derivatives as Multi-Targeted Ligands and Biologically Active Scaffolds for Chemical Biology Research
The vanillin scaffold is a valuable starting point for the synthesis of novel compounds with significant biological activities. In the field of chemical biology, research has focused on creating vanillin derivatives that can act as multi-target-directed ligands (MTDLs), particularly for complex multifactorial diseases like Alzheimer's disease. uhi.ac.ukresearchgate.net These derivatives are designed to interact with multiple biological targets simultaneously, offering a more holistic therapeutic approach.
Research Findings:
Scientists have successfully synthesized novel vanillin derivatives that exhibit a range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. nih.govresearchgate.net A key strategy involves the reductive amination of vanillin with various amines to produce new derivatives. worktribe.com These modifications aim to enhance the inherent properties of the vanillin molecule.
For instance, novel vanillin derivatives bearing a tacrine (B349632) or a naphthalimido moiety have been synthesized and evaluated. uhi.ac.ukresearchgate.net These compounds have shown improved antioxidant capacities and are effective inhibitors of the acetylcholinesterase (AChE) enzyme and β-amyloid peptide aggregation, all of which are key pathological hallmarks of Alzheimer's disease. uhi.ac.ukresearchgate.net Some of these derivatives have demonstrated inhibitory activity toward acetylcholinesterase at micromolar concentrations. uhi.ac.uk Computational docking studies have further revealed that these molecules can interact with both the catalytic and peripheral anionic sites of the enzyme. uhi.ac.uk
Another study focused on synthesizing naphthalimido and phthalimido vanillin derivatives which showed enhanced antioxidant activity and selectivity for butyrylcholinesterase (BuChE), another important enzyme in the progression of Alzheimer's disease. researchgate.net Specifically, one lead compound exhibited potent BuChE selectivity with a significantly lower IC50 value compared to its AChE inhibitory activity. researchgate.net
While these studies highlight the potential of the vanillin scaffold in developing MTDLs, the specific use of 2-Vanillin-d3 in the synthesis of these complex multi-targeted ligands is not extensively documented in current research. The primary application of deuterated vanillin in this context would likely be as an internal standard for mass spectrometry-based quantification during preclinical development or in metabolic studies of these novel derivatives.
Table 1: Examples of Biologically Active Vanillin Derivatives
| Derivative Class | Target Application | Key Findings |
|---|---|---|
| Vanillin-tacrine hybrids | Alzheimer's Disease | Improved antioxidant properties, AChE inhibition, and Aβ(1-42) aggregation inhibition. uhi.ac.ukresearchgate.net |
| Vanillin-naphthalimido derivatives | Alzheimer's Disease | Enhanced antioxidant activity and BuChE selectivity. researchgate.net |
| Vanillin-hydrazone compounds | Antimicrobial, Anticancer | Significant activity against breast cancer cells and various bacteria. nih.gov |
| Thiazolidinone-vanillin conjugates | Antibacterial, Antioxidant | Potential as hybrid molecules with dual activities. researchgate.net |
Vanillin as a Renewable Building Block in Polymer Science Research and Material Synthesis
Vanillin is gaining significant attention as a renewable, bio-based building block for the synthesis of a wide range of polymers. researchgate.net Its aromatic structure and functional groups—a phenolic hydroxyl and an aldehyde group—make it a versatile monomer for creating sustainable alternatives to petrochemical-based polymers. borregaard.com
Research Findings:
Researchers have developed a platform of numerous bio-based compounds from vanillin for polymer chemistry. bsb-muenchen.dersc.orgresearchgate.net These vanillin-derived monomers can contain various reactive moieties such as epoxy, cyclic carbonate, allyl, amine, alcohol, and carboxylic acid groups. bsb-muenchen.dersc.orgresearchgate.net This versatility allows for their use in the synthesis of a variety of polymers, including:
Epoxy Resins: Vanillin-derived molecules can be used to create epoxy resins, potentially replacing bisphenol A (BPA). borregaard.com
Polyesters: Oxidation of vanillin to vanillic acid provides a suitable monomer for the production of polyesters. borregaard.com
Polyurethanes and Non-Isocyanate Polyurethanes (NIPUs): The functionalized vanillin derivatives are applicable in the synthesis of these polymers. bsb-muenchen.dersc.orgresearchgate.net
Polyamides: The substitution pattern of vanillin makes it an attractive building block for high-performance polyamides. borregaard.com
Vinyl Ester Resins: Vanillin methacrylate (B99206) can be used to produce bio-based vinyl ester resins. borregaard.com
Furthermore, vanillin has been used as a natural crosslinking agent to create three-dimensional porous chitosan (B1678972) scaffolds for bone tissue engineering. nih.gov These scaffolds have demonstrated improved mechanical properties, high porosity, and strong antibacterial and osteopromotive abilities. nih.gov
The role of this compound in this area of research is not as a primary building block but rather as a tracer. In studies focused on the degradation or modification of these vanillin-based polymers, this compound could be incorporated in small amounts to track the fate of the vanillin unit using techniques like mass spectrometry.
Table 2: Vanillin-Derived Monomers and Their Polymer Applications
| Vanillin-Derived Monomer | Functional Group | Polymer Application |
|---|---|---|
| Vanillin diglycidyl ether (DGEVA) | Epoxy | Epoxy Resins borregaard.com |
| Vanillic acid | Carboxylic Acid | Polyesters borregaard.com |
| Vanillin methacrylate | Methacrylate | Vinyl Ester Resins borregaard.com |
| Allylated vanillin derivatives | Allyl, Amine, Alcohol, Acid | Epoxy, NIPUs, Polyesters bsb-muenchen.dersc.orgresearchgate.net |
| Vanillin | Aldehyde, Phenolic Hydroxyl | Chitosan Scaffolds (Crosslinker) nih.gov |
Strategies for Enhancing Specific Properties of Vanillin Derivatives for Research Purposes
A significant area of research is focused on developing strategies to enhance the specific properties of vanillin derivatives, such as their antioxidant activity, for various research and therapeutic purposes. mdpi.com This often involves targeted chemical modifications of the vanillin scaffold.
Research Findings:
One effective strategy to boost the antioxidant capacity of vanillin is through oxidative coupling to create vanillic dimers. mdpi.com Studies have shown that these dimers exhibit superior antioxidant activity compared to the parent vanillin molecule. mdpi.com
Another approach is the synthesis of derivatives that combine the vanillin scaffold with other bioactive molecules. For example, linking vanillin to a 1,3,4-thiadiazole (B1197879) moiety has been shown to enhance antibacterial properties. humanjournals.com Similarly, vanillin derivatives have been developed that show promise in protecting against radiation-induced intestinal injury. humanjournals.com
The use of isotopic labeling , such as in this compound, is a crucial strategy for research purposes. The deuterium (B1214612) atoms in this compound make it an excellent internal standard for quantitative analysis using mass spectrometry. This is particularly valuable in pharmacokinetic and metabolic studies of vanillin and its derivatives, allowing for precise measurement of the compound in biological matrices. The synthesis of deuterated vanillin has been optimized to produce high yields for use as a mechanistic and analytical tool. researchgate.net For instance, deuterated vanillin has been used to study the biosynthesis of other natural products like capsaicin. researchgate.net
Table 3: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Name | 2-Hydroxy-3-(methoxy-d3)benzaldehyde | researchgate.net |
| CAS Number | 1329569-04-1 | researchgate.net |
| Molecular Formula | C₈H₅D₃O₃ | researchgate.net |
| Molecular Weight | 155.17 g/mol | researchgate.net |
| Application | Labeled positional isomer of Vanillin, used in the synthesis of labeled Veralipride. | researchgate.net |
Bioengineering and Metabolic Pathway Redesign for Vanillin Production in Research Organisms
Due to the high demand and cost of natural vanillin, significant research has been dedicated to developing biotechnological production methods. patsnap.com This involves the metabolic engineering of microorganisms to create "cell factories" capable of producing vanillin from renewable feedstocks. patsnap.commdpi.com
Research Findings:
Microorganisms such as the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli are commonly used as host organisms for bio-based vanillin production. patsnap.comacs.org Scientists employ genetic engineering techniques, including CRISPR-Cas9, to introduce and optimize synthetic metabolic pathways in these organisms. patsnap.com These engineered pathways can convert various substrates, such as glucose, ferulic acid, and lignin (B12514952), into vanillin. patsnap.commdpi.com
Key strategies in the metabolic engineering of these organisms include:
Pathway Reconstruction: Designing and implementing novel biosynthetic pathways by introducing genes from other organisms (e.g., plants or other bacteria) that encode the necessary enzymes. acs.orgmdpi.com
Enhancing Precursor Supply: Modifying the host's endogenous metabolic pathways, such as the shikimate pathway, to increase the availability of precursor molecules for vanillin synthesis. acs.org
Overcoming Toxicity: Vanillin can be toxic to microbial cells, limiting production yields. To circumvent this, researchers have engineered strains to convert vanillin into a less toxic intermediate, such as vanillin β-D-glucoside, which can be harvested and later converted back to vanillin. nih.gov
Optimizing Fermentation: Developing feeding strategies and in situ product removal techniques to achieve higher titers of vanillin in bioreactors. acs.orgresearchgate.net
Recent advances have led to significant improvements in vanillin production. For example, engineered S. cerevisiae has achieved a titer of 533.0 mg/L of vanillin in shake flask fermentation through a redesigned pathway and feeding strategy. acs.org
The role of this compound in this research area is primarily as an analytical standard to accurately quantify the vanillin produced by the engineered microorganisms during process development and optimization.
Table 4: Engineered Microorganisms for Vanillin Production
| Microorganism | Substrate(s) | Key Engineering Strategy | Achieved Titer |
|---|---|---|---|
| Saccharomyces cerevisiae | Glucose, Xylose, Ferulic Acid | Pathway reconstruction, integration site optimization, promoter optimization. acs.org | 533.0 mg/L |
| Escherichia coli | Glucose | Mimicking the ferulate pathway from accessible carbon sources. mdpi.com | 19.3 mg/L |
| Schizosaccharomyces pombe | Glucose | Conversion to less toxic vanillin β-D-glucoside. nih.gov | Increased accumulation |
| Bacillus subtilis | Ferulic Acid | Mutant screening and pathway engineering to reduce degradation. nih.gov | Improved conversion rate |
Q & A
Q. What are under-explored applications of this compound in environmental or food authenticity research, and how can hypotheses be framed to address these gaps?
- Methodological Answer :
- Investigate this compound as a tracer for lignin degradation in soil ecosystems, using isotope ratio monitoring to track microbial utilization .
- Propose comparative studies between synthetic and natural vanillin isotopic profiles to detect adulteration in food products, leveraging site-specific ¹³C-qNMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
